3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one
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Overview
Description
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. One common method involves the alkylation of tricyanopropene with phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions . The reaction mechanism involves the formation of an intermediate product, which then undergoes further transformations to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.4]nonan-1-one: A structurally similar compound with different substituents.
3-(Pyridin-2-yl)triimidazotriazine: Another heterocyclic compound with a pyridine ring.
Uniqueness
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
8002-68-4 |
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Molecular Formula |
C52H60N12O4 |
Molecular Weight |
917.1 g/mol |
IUPAC Name |
3-methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/4C13H15N3O/c4*1-10-8-13(12(17)15-10)5-7-16(9-13)11-4-2-3-6-14-11/h4*2-4,6H,1,5,7-9H2,(H,15,17) |
InChI Key |
FALRWZAKYZALBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1 |
Origin of Product |
United States |
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